molecular formula C6H11FO4S B2859488 Tert-butyl 2-(fluorosulfonyl)acetate CAS No. 2171895-90-0

Tert-butyl 2-(fluorosulfonyl)acetate

Cat. No.: B2859488
CAS No.: 2171895-90-0
M. Wt: 198.21
InChI Key: RUNIRBXVGRAKAT-UHFFFAOYSA-N
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Description

Overview of Fluorine Chemistry and the Significance of Fluorosulfonyl Moieties in Organic Synthesis

Fluorine chemistry is a cornerstone of modern organic synthesis, primarily due to the unique properties of the fluorine atom and the carbon-fluorine (C-F) bond. numberanalytics.com Fluorine is the most electronegative element, and when it binds to carbon, it forms one of the strongest single bonds in organic chemistry. nih.govwikipedia.org This exceptional bond strength confers high thermal and chemical stability to organofluorine compounds. wikipedia.orglew.ro The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties, enhancing stability, lipophilicity (the ability to dissolve in fats), and bioavailability. numberanalytics.com These modifications are highly sought after in the pharmaceutical and agrochemical industries to improve the efficacy and metabolic resistance of active compounds.

The fluorosulfonyl moiety (–SO₂F) is particularly significant in this context. Sulfonyl fluorides have gained prominence for their unique combination of stability and reactivity. nih.gov While they are robust and stable under many harsh reaction conditions, they exhibit excellent electrophilic reactivity, making them ideal for specific chemical reactions. nih.gov This "clickable" nature has made the fluorosulfonyl group a key component in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept that emphasizes the creation of strong, stable linkages between molecular building blocks. researchgate.net The SO₂F group's high electronegativity can also increase the anodic stability of molecules, a valuable property in materials science, particularly for electrolytes in lithium-metal batteries. nih.gov Consequently, the fluorosulfonyl group is widely used as a connective hub in drug discovery, chemical biology, and materials science to link molecular fragments efficiently. researchgate.netrsc.org

Historical Development and Evolution of Fluorosulfonyl Reagents

The field of organofluorine chemistry began in the 19th century, even before elemental fluorine was isolated. nih.gov Early methods for introducing fluorine were often hazardous and difficult to control, such as reactions with neat elemental fluorine, which could lead to decomposition and explosions. nih.gov The development of safer and more selective fluorinating agents has been a major focus of chemical research for decades.

The evolution of fluorinating reagents can be seen as a progression towards greater stability, selectivity, and ease of handling. A significant milestone in this area was the development of N-F reagents, where a fluorine atom is attached to a nitrogen atom. These compounds have proven to be highly useful due to their manageable reactivity. nih.gov The history of these N-F reagents can be traced back to the 1960s with the reporting of perfluoro-N-fluoropiperidine. nih.gov

Over the following decades, a diverse array of more powerful and selective N-F reagents was developed. Key advancements included:

N-fluoro-N-alkylarenesulfonamides: Developed in the 1980s, these reagents offered improved handling and reactivity. beilstein-journals.org

N-fluoropyridinium salts: These salts allowed for the fluorination of a wide variety of nucleophilic compounds under mild conditions with high yields and selectivity. nih.gov

N-fluoro-o-benzenedisulfonimide (NFOBS): Reported in 1991, NFOBS is a stable, crystalline solid with good fluorinating power, capable of reacting with different types of carbanions to produce α-fluorinated products. nih.gov

This progression from highly reactive, non-selective reagents to stable, crystalline solids with tunable reactivity highlights the significant advancements in the field, enabling the precise and efficient synthesis of complex fluorinated molecules. researchgate.net

Table 2: Evolution of Key Fluorinating Reagent Classes

Reagent Class Decade of Prominence Key Characteristics
Elemental Fluorine Early 20th Century Highly reactive, hazardous, poor selectivity nih.gov
Perfluoro-N-fluoropiperidine 1960s First N-F reagent used for fluorine transfer nih.gov
N-fluoropyridinium salts 1980s Broad applicability, mild conditions, high selectivity nih.gov

| N-Fluoro-o-benzenedisulfonimide (NFOBS) | 1990s | Stable crystalline solid, good fluorinating power nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-fluorosulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO4S/c1-6(2,3)11-5(8)4-12(7,9)10/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNIRBXVGRAKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 2 Fluorosulfonyl Acetate

Direct Fluorosulfonylation Approaches

Direct fluorosulfonylation involves the introduction of the fluorosulfonyl group (-SO₂F) onto a precursor molecule in a straightforward manner. This can be achieved using highly reactive fluorosulfonic acid derivatives or through the application of specialized, milder reagents designed for this purpose.

One of the primary methods for synthesizing tert-butyl 2-(fluorosulfonyl)acetate is the direct reaction of an acetate (B1210297) precursor, such as tert-butyl acetate, with a potent fluorosulfonic acid derivative. smolecule.com This electrophilic substitution approach leverages the high reactivity of fluorosulfonylating agents to directly install the desired functional group onto the acetate backbone. While specific details of this direct synthesis are proprietary or dispersed in patent literature, the general principle aligns with historical methods of fluorosulfonylation that have been used for nearly a century on substrates like aromatic arenes. researchgate.net The reaction must be performed under controlled conditions to manage the high reactivity and potential side reactions associated with strong acid reagents.

In the search for safer and more manageable fluorosulfonylating agents, researchers have developed solid, bench-stable imidazolium-based salts. nih.govnih.gov These reagents, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts, serve as redox-active precursors for the fluorosulfonyl radical (·SO₂F). nih.govnih.gov While not a direct electrophilic substitution on an acetate, their application in analogous syntheses, particularly with unsaturated hydrocarbons, showcases a significant advancement. nih.govresearchgate.net These crystalline, air-stable salts provide a practical and operational protocol for radical fluorosulfonylation, avoiding the hazards associated with gaseous reagents like sulfuryl chloride fluoride (B91410) (FSO₂Cl). researchgate.netnih.govresearchgate.net The cationic nature of the imidazolium (B1220033) salt is a key design feature that facilitates the generation of the fluorosulfonyl radical under specific conditions. nih.gov

Photochemical Synthetic Routes to Fluorosulfonyl Compounds

Photochemical methods represent a modern and highly effective strategy for generating fluorosulfonyl compounds by leveraging light energy to initiate reactions under mild conditions. smolecule.com A prominent example is the use of photoredox catalysis to activate the aforementioned imidazolium-based reagents. nih.gov

In this process, a photocatalyst, upon absorbing light, initiates a single electron transfer (SET) reduction of the stable imidazolium salt. nih.gov This event leads to the cleavage of the N–S bond and the formation of the highly reactive fluorosulfonyl radical (·SO₂F). researchgate.net This radical can then engage in various transformations, such as addition to alkenes, to form a diverse range of sulfonyl fluoride products. nih.gov This photocatalytic approach is advantageous as it overcomes the high bond dissociation energy of the S(VI)-F bond in inert feedstocks like sulfuryl fluoride (SO₂F₂) and avoids the tedious and hazardous preparation of traditional radical precursors. researchgate.netnih.gov

Radical Initiation Strategies for Formation of Fluorosulfonyl Compounds

The formation of fluorosulfonyl compounds via radical pathways has emerged as a concise and powerful approach. rsc.org This strategy is centered on the generation of the fluorosulfonyl radical (FSO₂•), a highly active species that can be used to construct carbon-sulfur bonds. researchgate.net

Historically, generating the FSO₂• radical was challenging, often relying on unstable or hazardous gaseous precursors like FSO₂Cl. nih.govresearchgate.net The application of these reagents was limited by their difficult preparation and handling. researchgate.net Modern strategies have introduced more practical and safer radical precursors. The development of solid-state, redox-active imidazolium fluorosulfonate salts (such as IMSF and FABI) has been a significant breakthrough. nih.govnih.gov These reagents serve as a stable reservoir for the FSO₂• radical, which can be released under photoredox conditions. nih.gov The resulting radical readily reacts with various unsaturated hydrocarbons, enabling hydrofluorosulfonylation and other difunctionalization reactions to produce a variety of valuable sulfonyl fluoride compounds. nih.govresearchgate.net

Comparative Analysis of Synthetic Efficiency and Scalability

The choice of synthetic methodology for producing fluorosulfonyl compounds like this compound depends on a balance of efficiency, safety, cost, and scalability. Each approach has distinct characteristics that make it suitable for different applications.

Synthetic Method Reagents Conditions Advantages Disadvantages Scalability
Direct Fluorosulfonylation Fluorosulfonic acid derivativesControlled, potentially harshDirect, potentially high-yieldingUses corrosive and hazardous reagents; may have limited functional group tolerance.Challenging due to reagent handling and safety concerns.
Photochemical/Radical Routes Imidazolium-based salts (IMSF, FABI), photocatalystMild, ambient temperature, visible lightUses bench-stable, solid, easy-to-handle reagents nih.govnih.gov; high functional group tolerance; avoids hazardous gases nih.gov; good yields and stereoselectivity. researchgate.netRequires specialized photochemical equipment; catalyst cost can be a factor.Promising, as reagents are described as stable and scalable, offering a safer alternative to traditional methods. nih.govnih.gov

Direct fluorosulfonylation offers a conceptually simple and direct path but is hampered by the use of aggressive and hazardous reagents, which poses significant challenges for large-scale production. In contrast, the modern photochemical and radical-based strategies utilizing imidazolium salts represent a major advance. These methods are characterized by their use of mild reaction conditions and stable, crystalline reagents, which greatly improves safety and operational simplicity. nih.govnih.gov The ability to generate the reactive fluorosulfonyl radical catalytically under light irradiation enhances the efficiency and control of the process, making it a more attractive and potentially scalable option for the synthesis of complex sulfonyl fluorides. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Pathways of Tert Butyl 2 Fluorosulfonyl Acetate

Nucleophilic Substitution Chemistry of the Fluorosulfonyl Group

The fluorosulfonyl moiety is recognized for its unique balance of stability and reactivity. While generally stable, particularly in aqueous environments, the sulfur(VI)-fluoride bond can be activated to undergo substitution with a variety of nucleophiles. This reactivity is the cornerstone of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept that has gained prominence as a next-generation click chemistry platform. rsc.orgox.ac.uk

Mechanisms of Sulfonyl Derivative Formation

The formation of sulfonyl derivatives from precursors like Tert-butyl 2-(fluorosulfonyl)acetate proceeds through a nucleophilic substitution mechanism at the sulfur center. The S(VI)-F bond, while robust, can be activated, rendering the fluoride ion a good leaving group and enabling reactions with various nucleophiles. semanticscholar.org The process, central to SuFEx, allows for the reliable and predictable formation of new bonds under mild conditions. semanticscholar.org

Activation of the sulfonyl fluoride is crucial and can be achieved using Lewis acids or specific mediators. For instance, the combination of calcium triflimide [Ca(NTf₂)₂] and a suitable amine mediator like DABCO has been shown to effectively activate sulfonyl fluorides for reaction with amines, leading to the formation of sulfonamides. semanticscholar.orgacs.org The mechanism involves the coordination of the Lewis acid to the sulfonyl group, which increases the electrophilicity of the sulfur atom and facilitates the departure of the fluoride ion upon nucleophilic attack. This strategy provides a unified and mild approach to access a diverse range of sulfonyl derivatives. acs.org

Reactivity with Nitrogen and Oxygen Nucleophiles

The fluorosulfonyl group exhibits well-documented reactivity with both nitrogen and oxygen nucleophiles, particularly in the context of chemical biology and drug discovery. rsc.org Sulfonyl fluorides have been successfully employed as electrophilic "warheads" to form covalent bonds with nucleophilic amino acid residues in proteins. rsc.orgrsc.org

Nitrogen Nucleophiles: Primary and secondary amines are effective nucleophiles for SuFEx reactions, yielding sulfonamides. acs.org In biological systems, the side chain of lysine, which contains a primary amine, readily reacts with sulfonyl fluorides to form stable sulfonamide adducts. nih.govnih.govacs.org The reaction with the imidazole (B134444) ring of histidine has also been observed, although the resulting adducts may be less stable. rsc.org The reaction of ribonucleosides containing -NH₂ groups on their nucleobases with a sulfonyl fluoride source results in sulfamoyl-fluoride-functionalized nucleosides, which can then undergo further SuFEx reactions with various amines. semanticscholar.org

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alcohols and phenols, react with activated sulfonyl fluorides to form sulfonate esters. The hydroxyl groups on the side chains of amino acids like serine, threonine, and tyrosine are common targets. rsc.org Studies have shown that sulfonyl fluorides form stable sulfonate ester adducts with N-acetyltyrosine. rsc.orgnih.govacs.org This reactivity allows for the targeted modification of proteins and has been used to develop covalent inhibitors for various enzymes. rsc.org

The reactivity of arylsulfonyl fluorides towards these nucleophilic amino acids can be predictably modulated by altering the electronic properties of the warhead, demonstrating the tunable nature of this chemical transformation. rsc.orgnih.gov

Radical Reactions Initiated by this compound

Beyond its utility in nucleophilic chemistry, the fluorosulfonyl group can serve as a precursor to the highly reactive fluorosulfonyl radical (FSO₂•). This intermediate opens up a different set of synthetic possibilities, primarily involving addition reactions to unsaturated systems. The generation of this radical is often achieved under mild conditions using photoredox catalysis. thieme-connect.denih.gov

Generation and Behavior of Fluorosulfonyl Radicals

The fluorosulfonyl radical (FSO₂•) is a transient species that has historically been challenging to access due to its instability. nih.govrsc.org Modern synthetic methods, however, have enabled its generation from stable precursors under photochemical or electrochemical conditions. echemi.com One common precursor is sulfuryl chlorofluoride (FSO₂Cl), which, upon single-electron transfer from an excited photocatalyst, releases the FSO₂• radical. thieme-connect.deechemi.com

More recently, bench-stable, solid-state reagents have been developed to serve as fluorosulfonyl radical precursors. researchgate.netnih.gov For example, 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts are redox-active compounds that generate FSO₂• radicals under photoredox conditions. researchgate.netnih.govresearchgate.net These reagents are easier and safer to handle than gaseous precursors like FSO₂Cl. researchgate.netnih.gov The generation process is typically initiated by visible light, which excites a photocatalyst (e.g., an iridium complex). The excited catalyst then reduces the precursor molecule, leading to the homolytic cleavage of a bond to release the FSO₂• radical. thieme-connect.de

Addition to Unsaturated Hydrocarbons

Once generated, the fluorosulfonyl radical readily participates in addition reactions with unsaturated hydrocarbons, such as alkenes and alkynes. rsc.orgnih.gov This radical addition is a valuable method for constructing highly functionalized organosulfur compounds. nih.govrsc.org

The mechanism involves the initial addition of the FSO₂• radical to the carbon-carbon double or triple bond. thieme-connect.de This step forms a new carbon-centered radical intermediate. thieme-connect.de The fate of this intermediate depends on the reaction conditions and the other species present. It can be trapped by another radical, undergo atom transfer, or participate in a radical-chain propagation step. thieme-connect.denih.gov For example, in the presence of a suitable trapping agent, difunctionalization of the alkene or alkyne can be achieved. nih.gov Radical clock experiments have confirmed the involvement of a radical intermediate in these fluorosulfonylation reactions. thieme-connect.de This methodology provides a general and facile route to various alkenyl sulfonyl fluorides, some of which are difficult to access through traditional cross-coupling methods. thieme-connect.denih.gov

Reactant TypeProduct TypeKey Features
AlkenesAlkenyl Sulfonyl FluoridesGeneral access to complex structures. thieme-connect.denih.gov
AlkynesAlkenyl Sulfonyl FluoridesAllows for difunctionalization (e.g., chloro-fluorosulfonylation). thieme-connect.de
DienesCyclized Sulfonyl FluoridesCan initiate radical cyclization cascades. rsc.org

Photoredox Catalysis in Radical Processes

Photoredox catalysis is a key enabling technology for the generation of fluorosulfonyl radicals under mild conditions. nih.govresearchgate.net This approach utilizes visible light to drive single-electron transfer (SET) processes, initiating radical pathways that would otherwise require harsh conditions. thieme-connect.de

In a typical photoredox cycle for radical fluorosulfonylation, a photocatalyst (e.g., fac-Ir(ppy)₃) absorbs a photon of visible light, promoting it to an excited state. This excited catalyst is a potent reductant and can transfer an electron to a fluorosulfonyl radical precursor, such as a FABI salt or FSO₂Cl. thieme-connect.denih.gov This reductive event leads to the fragmentation of the precursor and the formation of the FSO₂• radical. thieme-connect.de

The generated radical then adds to an unsaturated substrate as described previously. The resulting carbon-centered radical can be further oxidized by the photocatalyst (now in an oxidized state after the initial SET event) to form a carbocation, which can be trapped by a nucleophile. nih.gov Alternatively, a radical-chain mechanism can propagate. thieme-connect.de The use of photoredox catalysis allows for high functional group tolerance and has been successfully applied to the late-stage functionalization of complex molecules, including natural products and pharmaceuticals. thieme-connect.denih.gov This strategy has led to the development of novel difunctionalization reactions, such as alkoxy-fluorosulfonylation and fluorosulfonyl-borylation of olefins. rsc.orgnih.gov

Condensation Reactions Involving the Acetate (B1210297) Moiety

The acetate portion of this compound is an active site for condensation reactions. smolecule.com This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of various derivatives. The presence of the electron-withdrawing fluorosulfonyl group enhances the acidity of the α-protons, facilitating these reactions.

The reaction of this compound with amines can lead to the formation of carboxylic amides. smolecule.com This transformation typically involves the nucleophilic attack of the amine on the carbonyl carbon of the acetate group. While direct reaction is possible, the process can be facilitated by converting the tert-butyl ester into a more reactive intermediate, such as an acid chloride. organic-chemistry.org For instance, reactions of tert-butyl esters with agents like α,α-dichlorodiphenylmethane and a catalyst can generate an in-situ acid chloride, which then readily reacts with various amines to produce the corresponding amides in high yields under mild conditions. organic-chemistry.org

General protocols for synthesizing N-acetyl-amino acid-tert-butyl amides have been developed, showcasing the coupling of a hindered amine like tert-butylamine (B42293) with amino acids. nih.gov This can be achieved either through direct coupling or via a two-step process involving an activated ester intermediate. nih.gov One-pot methods for converting tert-butyl carbamates to amides using acyl halide-methanol mixtures have also been reported, offering an efficient route that avoids the isolation of potentially unstable amine intermediates. organic-chemistry.org

Examples of Amide Formation Reactions

ReactantsConditionsProduct TypeYield
Tert-butyl ester, Amineα,α-dichlorodiphenylmethane, SnCl₂Carboxylic AmideHigh
Amino acid, Tert-butylamineSolution-phase, direct or activated esterN-Acetyl-AA-NHtBuGram quantities
Tert-butyl carbamate, Acyl halideMethanol, BaseAmideNearly quantitative

Similar to amide formation, this compound can undergo transesterification to form different carboxylic esters. smolecule.com The in-situ generation of an acid chloride intermediate from the tert-butyl ester allows for subsequent reaction with a variety of alcohols to yield the corresponding esters. organic-chemistry.org This method is noted for its high yields and mild reaction conditions. organic-chemistry.org

The tert-butyl ester group is a widely used protecting group in organic synthesis due to its stability and the relative ease of its removal under acidic conditions. thieme.de The formation of tert-butyl esters from carboxylic acids can be achieved through various methods, including condensation with tert-butanol (B103910) or isobutene, or through transesterification reactions. thieme.de A notable method involves the treatment of carboxylic acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which facilitates the rapid and high-yield formation of tert-butyl esters. thieme.deresearchgate.net

Methods for Tert-Butyl Ester Synthesis

MethodReagentsKey Features
CondensationCarboxylic acid, tert-butanol or isobutene, H₂SO₄Conventional method
TransesterificationCarboxylic acid, tert-butyl acetoacetate, catalytic acidGenerates low pressure
From Acid HalidesIn-situ generated acid chloride, AlcoholHigh yields, mild conditions
tert-ButylationCarboxylic acid, bis(trifluoromethanesulfonyl)imide, tert-butyl acetateFast reaction, high yields

Theoretical and Computational Investigations of Reaction Mechanisms

Computational chemistry provides valuable insights into the reactivity and electronic properties of molecules like this compound. These studies help in understanding the underlying principles governing their chemical behavior.

The fluorosulfonyl (-SO₂F) group is characterized by its high electronegativity, which significantly influences the electronic structure of the molecule. nih.gov This property can enhance the anodic stability of compounds containing this moiety. nih.gov Computational studies on related sulfonyl fluoride compounds have shown that the -SO₂F group has a considerable impact on intermolecular interactions, even if its direct influence on the electronic structure of an adjacent aromatic ring is minimal. nih.govnih.gov

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and bonding interactions. acs.org In studies of similar molecules like fluorosulfonyl azide, NBO analysis has been used to estimate interaction energies and orbital occupancies, providing a deeper understanding of the electronic environment. acs.org The strong S-F bond in sulfonyl fluorides contributes to their stability compared to other sulfonyl halides. researchgate.net Hirshfeld surface analysis, another computational tool, has been employed to investigate and visualize intermolecular interactions in sulfonyl fluoride-containing crystals, revealing details about interactions involving the fluorine and oxygen atoms of the sulfonyl group. nih.gov

Understanding the mechanisms of reactions involving this compound requires the characterization of transition states and the profiling of reaction energy landscapes. Computational methods are instrumental in elucidating these aspects. For instance, in the study of tert-butylbenzenium ions, computational techniques at the DFT-B3LYP level of theory have been used to determine the structures and energies of various isomers and the transition states for their interconversions. nih.gov

While specific transition state calculations for reactions of this compound are not widely reported, the principles can be inferred from studies of related compounds. The reactivity of the acetate moiety is influenced by the stability of intermediates and the energy barriers of the transition states. smolecule.com For reactions involving the fluorosulfonyl group, such as nucleophilic substitution, the stability of the leaving group and the electronic stabilization of the transition state are key factors. The development of "full fluorosulfonyl" electrolytes for lithium-metal batteries highlights the importance of the fluorosulfonyl group in creating stable interfaces, a process governed by the thermodynamics and kinetics of electrochemical reactions at the electrode surface. nih.govucsd.edu The reactivity in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, where sulfonyl fluorides are key reactants, is also a subject of mechanistic studies that would involve transition state analysis. researchgate.net

Applications of Tert Butyl 2 Fluorosulfonyl Acetate in Advanced Organic Synthesis

As a Versatile Fluorosulfonylating Reagent

The electrophilic nature of the sulfur atom in the fluorosulfonyl group of tert-butyl 2-(fluorosulfonyl)acetate makes it highly susceptible to nucleophilic attack. This reactivity is harnessed to introduce the fluorosulfonyl moiety onto various substrates, a process known as fluorosulfonylation. The resulting products, such as sulfonyl fluorides and fluorosulfates, are valuable intermediates in medicinal chemistry, chemical biology, and materials science. sigmaaldrich.com

This compound demonstrates a broad substrate scope, reacting efficiently with a variety of nucleophiles. Its utility is particularly well-documented in the functionalization of phenolic and amine compounds.

Phenolic Compounds: Phenols and their corresponding phenolates react with this compound to form stable aryl fluorosulfate (B1228806) esters. This transformation is highly efficient for a wide range of phenols, including those bearing either electron-donating or electron-withdrawing groups. The reaction effectively activates the phenolic hydroxyl group for subsequent transformations. researchgate.net

Amine Compounds: Primary and secondary amines readily react with the reagent to yield the corresponding sulfamoyl fluorides. This reaction provides a direct route to an important class of compounds that are frequently used as pharmacophores and as connectors in larger molecular assemblies.

The table below illustrates the scope of this reagent with representative phenolic and amine substrates.

Substrate ClassExample SubstrateProduct Type
Phenols4-MethoxyphenolAryl Fluorosulfate
4-NitrophenolAryl Fluorosulfate
2,6-Di-tert-butylphenolAryl Fluorosulfate
Primary AminesBenzylamineN-Substituted Sulfamoyl Fluoride (B91410)
AnilineN-Aryl Sulfamoyl Fluoride
Secondary AminesDibenzylamineN,N-Disubstituted Sulfamoyl Fluoride
MorpholineN,N-Disubstituted Sulfamoyl Fluoride

This table represents the expected reactivity based on the principles of fluorosulfonylation.

A key advantage of using fluorosulfonylating reagents like this compound is the high degree of selectivity observed in these reactions.

Chemoselectivity: The fluorosulfonyl group exhibits remarkable chemoselectivity, reacting preferentially with more nucleophilic sites within a multifunctional molecule. For instance, in the presence of both hydroxyl and amine groups, the reaction can often be tuned to selectively functionalize the amine. Furthermore, the SO₂F group is notably stable and unreactive towards many common reagents and conditions used in organic synthesis, allowing for its introduction early in a synthetic sequence. researchgate.net This permits other functional groups to be manipulated while the fluorosulfonyl moiety remains intact for later-stage modification via SuFEx chemistry. researchgate.netresearchgate.net

Regioselectivity: In molecules containing multiple similar functional groups, such as different types of hydroxyl groups (e.g., phenolic vs. alcoholic), fluorosulfonylation demonstrates high regioselectivity. The reaction overwhelmingly favors the more nucleophilic and less sterically hindered site. Phenolic hydroxyl groups are significantly more acidic and their conjugate bases more nucleophilic than aliphatic alcohols, leading to the selective formation of aryl fluorosulfates in their presence. researchgate.net

Strategic Role in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The development of Sulfur(VI) Fluoride Exchange (SuFEx) by K. Barry Sharpless and coworkers has established it as a next-generation click reaction, and reagents like this compound are central to its application. bldpharm.comsigmaaldrich.com SuFEx chemistry relies on the unique balance of stability and reactivity of the S(VI)-F bond. sigmaaldrich.com

SuFEx is a powerful set of reactions for reliably and selectively forming robust covalent links through a sulfur(VI) hub. nih.gov The foundational principle involves the exchange of a fluoride atom on a sulfonyl fluoride (R-SO₂F) or a fluorosulfate (R-OSO₂F) with a nucleophile, typically an amine or a silyl (B83357) ether (R'-OSiMe₃). researchgate.net

Key characteristics that define SuFEx as a click reaction include:

High Stability and Latent Reactivity: The S-F bond is thermodynamically stable and resistant to reduction, thermolysis, and hydrolysis under many conditions. bldpharm.comsigmaaldrich.com However, its reactivity can be "switched on" in the presence of a suitable catalyst and nucleophile. nih.gov

High Efficiency and Selectivity: SuFEx reactions proceed with high yields and exhibit excellent functional group tolerance. bldpharm.com The byproducts, such as silyl fluorides, are often inert or volatile, simplifying purification. bldpharm.com

Robust Linkages: The resulting sulfonamide (S-N) and sulfate (B86663) (S-O) linkages are exceptionally stable, making them ideal for applications in materials science and bioconjugation. nih.gov

The reaction between a fluorosulfonyl group and a silyl ether to form a sulfate linkage is a cornerstone of SuFEx chemistry.

R-SO₂F + R'-OSiMe₃ → R-SO₂-O-R' + Me₃SiF

While SuFEx reactions can sometimes proceed without a catalyst, their efficiency and scope are greatly enhanced by the use of specific catalytic systems. These catalysts function by activating either the SuFEx hub or the nucleophile.

Common catalyst systems include:

Organic Bases: Hindered organic bases are highly effective catalysts. Guanidine bases, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), have been shown to be superb catalysts for the coupling of alcohols with SuFExable hubs, often providing products in minutes at low catalyst loadings. nih.gov Other bases like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) are also used, particularly for activating challenging substrates. nih.gov

Lewis Acids: Metal Lewis acids have been developed as effective catalysts for SuFEx reactions, particularly for the formation of S-N bonds. acs.org For example, Calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) can catalyze the conversion of sulfonyl fluorides with silyl amines to form sulfonamides, sulfamates, and sulfamides in high yields. acs.org Other Lewis acids such as LiNTf₂, Zn(NTf₂)₂, and La(NTf₂)₃ have also proven effective. acs.org

Catalyst ClassExample CatalystTypical Substrates
Organic BasesBTMG, BEMPAryl Silyl Ethers, Amines
Lewis AcidsCa(NTf₂)₂, La(NTf₂)₃Silyl Amines
AdditivesHMDSAlcohols (for in situ silylation)

Building Block for Complex Chemical Architectures

Beyond its role as a simple fluorosulfonylating agent, the entire molecular structure of this compound can be leveraged as a bifunctional building block for constructing more complex molecules. sigmaaldrich.com The presence of both a reactive fluorosulfonyl group and a protected carboxylic acid moiety allows for sequential and orthogonal chemical modifications.

For instance, the fluorosulfonyl group can first be engaged in a SuFEx reaction to connect the molecule to a larger scaffold or a molecule of interest. Subsequently, the tert-butyl ester can be selectively hydrolyzed under acidic conditions to unmask a carboxylic acid. This newly revealed functional group can then participate in a variety of classic transformations, such as amide bond formation via peptide coupling, esterification, or reduction to an alcohol. This strategy enables the incorporation of a sulfonyl-linked acetate (B1210297) unit into peptides, polymers, or other advanced molecular systems, demonstrating its utility in the modular assembly of complex chemical architectures. semanticscholar.org

Synthesis of Fluorinated Scaffolds for Drug Discovery

The introduction of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govmdpi.com Reagents like this compound are valuable building blocks in this endeavor. smolecule.com While direct applications are specific, related fluorosulfonyl acetates, such as trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), are well-documented sources of difluorocarbene (:CF2). rsc.orgresearchgate.netnih.gov This highly reactive intermediate enables the construction of key fluorinated scaffolds, most notably gem-difluorocyclopropanes, through [2+1] cycloaddition reactions with alkenes. researchgate.net These three-membered ring systems are considered valuable motifs in medicinal chemistry. The development of reagents that generate difluorocarbene under relatively mild conditions has broadened the accessibility of these unique molecular architectures for drug discovery programs. sciencedaily.com

Integration into Pharmaceutical Intermediates and Analogues

The ability to incorporate fluorine is crucial for developing new pharmaceutical intermediates and creating fluorinated analogs of existing bioactive molecules. nih.gov The chemistry of fluorosulfonyl acetates provides a direct pathway to such integrations. The generation of difluorocarbene, for instance, allows for the conversion of carbonyl compounds into gem-difluoroalkenes, another important class of fluorinated structures. rsc.org This transformation facilitates the synthesis of peptide isosteres and other mimics of biological molecules where the difluoromethylene group (CF2) can act as a stable, non-hydrolyzable surrogate for a carbonyl or other functional group. Furthermore, the fluorosulfonyl moiety itself can be leveraged in late-stage functionalization, allowing for the modification of complex, drug-like molecules to fine-tune their biological activity. nih.gov

Development of Fluorinated Alkene Synthesis

Generation of Difluorocarbene Precursors from Related Fluorosulfonyl Acetates

A significant application of fluorosulfonyl acetates is their role as efficient precursors to difluorocarbene (:CF2), a key species for introducing the CF2 group. researchgate.net Unlike traditional methods that often require harsh conditions or employ toxic reagents, compounds like TFDA and MDFA generate difluorocarbene under more controlled and milder conditions. rsc.orgnih.gov The reaction is typically initiated by a nucleophilic trigger, such as a fluoride salt, which attacks the silicon or methyl group, leading to decarboxylation and the release of difluorocarbene. researchgate.net The utility of these reagents has made the synthesis of various fluorinated compounds, including gem-difluorocyclopropanes and difluoromethyl ethers, more accessible. rsc.orgresearchgate.net

Table 1. Comparison of Selected Difluorocarbene Precursors Related to Fluorosulfonyl Acetates
PrecursorTypical Generation ConditionsKey Advantages
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA)Catalytic fluoride (e.g., NaF, KF) in an aprotic solventHigh efficiency, mild conditions, suitable for electron-deficient alkenes. rsc.orgresearchgate.net
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA)High concentration and temperature, or with an initiator like iodide. nih.govresearchgate.netacs.orgComparable reactivity to TFDA, effective for unreactive substrates. nih.govacs.org
Sodium Chlorodifluoroacetate (ClCF2COONa)Thermal decomposition at high temperatures (e.g., >160 °C)Cost-effective, traditional method.
(Trifluoromethyl)trimethylsilane (TMSCF3)Fluoride or alkoxide initiationVersatile reagent for both difluorocarbene generation and trifluoromethylation. researchgate.net

Wittig-Type Reactions for Gem-Difluoroalkene Formation

The synthesis of gem-difluoroalkenes (R2C=CF2) is a critical transformation in organofluorine chemistry, and fluorosulfonyl acetates provide an elegant solution. nih.gov A prominent method involves the in situ generation of a phosphonium (B103445) ylide. cas.cn In this process, difluorocarbene, generated from a precursor like MDFA, is trapped by a phosphine, typically triphenylphosphine (B44618) (PPh3), to form a difluoromethylene phosphonium ylide intermediate (Ph3P=CF2). This ylide then readily participates in a Wittig-type reaction with aldehydes or ketones to yield the corresponding 1,1-difluoroalkenes. organic-chemistry.orgmasterorganicchemistry.com This one-pot approach avoids the isolation of potentially unstable ylide intermediates and is applicable to a range of carbonyl compounds. cas.cn

Table 2. Examples of Gem-Difluoroalkene Synthesis via In Situ Ylide Generation
Carbonyl SubstrateDifluorocarbene SourceProductReported Yield
BenzaldehydeMDFA/PPh3(2,2-Difluorovinyl)benzeneGood
4-MethoxybenzaldehydeMDFA/PPh31-(2,2-Difluorovinyl)-4-methoxybenzeneGood
CyclohexanecarbaldehydeMDFA/PPh3(2,2-Difluorovinyl)cyclohexaneModerate
AcetophenoneMDFA/PPh3(1,1-Difluoroprop-1-en-2-yl)benzeneGood

Hydrofluorosulfonylation and Migratory Fluorosulfonylation Reactions of Unsaturated Substrates

Beyond carbene chemistry, fluorosulfonyl-containing reagents are pivotal in radical-mediated reactions for the synthesis of sulfonyl fluorides. rsc.org Radical hydro-fluorosulfonylation of unactivated alkenes and alkynes has emerged as a powerful method for creating aliphatic and alkenyl sulfonyl fluorides. nih.govresearchgate.netmdpi.comyoutube.comyoutube.com These reactions are typically initiated by photoredox catalysis, which generates a highly reactive fluorosulfonyl radical (•SO2F) from a suitable precursor. nih.govnih.gov This radical adds to the unsaturated C-C bond, and the resulting carbon-centered radical is subsequently trapped by a hydrogen atom donor to complete the hydro-fluorosulfonylation process. researchgate.net A notable feature of this method when applied to alkynes is the high Z-selectivity, affording the less thermodynamically stable alkenylsulfonyl fluoride isomer. nih.gov

In certain substrates, the reaction can proceed via a migratory pathway. Migratory fluorosulfonylation involves the initial addition of the •SO2F radical followed by a 1,n-migration of the fluorosulfonyl group, often coupled with the formation of a new functional group, such as a ketone. nih.govresearchgate.net This difunctionalization strategy expands the synthetic utility of the fluorosulfonyl radical and provides access to complex, densely functionalized molecules from simple unsaturated starting materials. researchgate.net

Table 3. Research Findings in Radical Fluorosulfonylation of Unsaturated Substrates
Reaction TypeSubstrate ClassKey Outcome/ProductSignificance
Hydro-fluorosulfonylationUnactivated AlkenesAliphatic Sulfonyl FluoridesProvides a direct route to saturated sulfonyl fluorides from simple olefins. nih.gov
Hydro-fluorosulfonylationAlkynes(Z)-Alkenylsulfonyl FluoridesAchieves high Z-selectivity, which is challenging via other methods. nih.govresearchgate.net
Migratory FluorosulfonylationUnsaturated Tertiary Alcoholsβ-Fluorosulfonyl KetonesDemonstrates a radical-mediated difunctionalization pathway. nih.gov

Post-Synthetic Modification and Derivatization via the Fluorosulfonyl Group

The fluorosulfonyl (−SO2F) group is not merely a spectator; it is a highly versatile functional handle for post-synthetic modification. rsc.org Its unique reactivity profile—stable under many synthetic conditions yet reactive toward specific nucleophiles—makes it an ideal electrophilic hub for "click" chemistry. enamine.netnih.gov This concept is exemplified by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions where the S-F bond is selectively cleaved by nucleophiles like silyl ethers or amines to form robust S-O or S-N linkages. nih.goveurekalert.orgsigmaaldrich.com

This reactivity allows molecules containing a fluorosulfonyl moiety, synthesized using methods described above, to be readily conjugated to other molecules, polymers, or biomolecules. researchgate.net The stability of the sulfonyl fluoride group to hydrolysis and reduction, combined with its predictable reactivity, has led to its widespread use in chemical biology for creating protein inhibitors and activity-based probes, as well as in materials science for synthesizing novel polymers and functional surfaces. enamine.netnih.govthieme-connect.de

Esterification and Amidation Routes

The reactivity of this compound allows for its participation in both esterification and amidation reactions, primarily through transformations involving its acetate moiety. The compound can undergo condensation reactions with alcohols and amines to form corresponding esters and amides. smolecule.com Research indicates that it can form stable adducts with these nucleophiles, which is a critical aspect of its synthetic utility. smolecule.com

Detailed research findings on specific esterification and amidation routes utilizing this compound are limited in publicly available scientific literature. However, the general reactivity of the acetate group suggests its potential as a substrate in various catalytic and stoichiometric esterification and amidation protocols. The bulky tert-butyl group can influence the reactivity and selectivity of these transformations, offering steric protection at the ester linkage. smolecule.com

Further investigation is required to fully elucidate the scope and limitations of this compound in these synthetic routes. The development of specific reaction conditions and the exploration of its utility with a broader range of alcohol and amine substrates would be beneficial for expanding its application in organic synthesis.

Further Fluorination and Analogous Transformations

The fluorosulfonyl group in this compound is a key functional group that can participate in a variety of transformations, including those that can lead to further fluorinated products. The electrophilic nature of the sulfur atom in the fluorosulfonyl group makes it susceptible to nucleophilic attack, which can result in the substitution of the fluorine atom or the entire fluorosulfonyl group. smolecule.com

While specific examples of using this compound as a direct fluorinating agent are not extensively documented, compounds containing fluorosulfonyl groups are known to be precursors for such reagents. The high reactivity of the fluorosulfonyl moiety suggests its potential for conversion into other functional groups, thereby enabling the synthesis of a diverse array of organofluorine and organosulfur compounds. smolecule.com

Analogous transformations could involve the reaction of the fluorosulfonyl group with various nucleophiles to introduce different functionalities into the molecule. The bulky tert-butyl group may play a role in modulating the reactivity and stability of the molecule during these transformations. smolecule.com The exploration of these potential reactions could lead to the development of novel synthetic methodologies for accessing complex fluorinated and sulfonated organic molecules.

Structure Reactivity Relationships and Comparative Studies

Influence of the Tert-butyl Ester Group on Reactivity and Selectivity

The tert-butyl ester group in tert-butyl 2-(fluorosulfonyl)acetate plays a significant role in modulating the molecule's reactivity and selectivity. The bulky nature of the tert-butyl group provides considerable steric hindrance around the ester functionality. smolecule.com This steric protection can influence how the molecule interacts with other reagents, potentially preventing or slowing down reactions at the carbonyl carbon or adjacent positions. smolecule.comnih.gov In many contexts, tert-butyl esters are used as protecting groups for carboxylic acids due to their stability under various conditions and their susceptibility to cleavage under specific, often acidic, conditions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

The electronic effect of the tert-butyl group is primarily inductive, acting as an electron-donating group. This can influence the electron density across the acetate (B1210297) backbone and, consequently, affect the reactivity of the fluorosulfonyl moiety. However, its steric properties are generally considered more dominant in directing reaction outcomes. rsc.org For instance, in nucleophilic substitution reactions, the bulky tert-butyl group can dictate the trajectory of the incoming nucleophile, leading to higher selectivity for certain products. nih.gov The stability conferred by the tert-butyl group also allows for reactions to be carried out under conditions that might not be suitable for less sterically hindered esters, such as methyl or ethyl esters, which could undergo undesired side reactions. smolecule.com

Comparative Analysis with Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA)

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) is a notable reagent, primarily utilized as a precursor for difluorocarbene (:CF₂). nih.govresearchgate.net Under specific high-temperature and high-concentration conditions, MDFA has demonstrated efficiency as a difluorocarbene source, with a reactivity profile comparable to more established reagents. nih.govresearchgate.networdpress.com For example, in reactions with unreactive alkenes like n-butyl acrylate, MDFA can produce the corresponding difluorocyclopropane product in good yields. nih.govresearchgate.net The generation of difluorocarbene from MDFA typically involves a demethylating agent, such as iodide, which facilitates the release of the carbene species. researchgate.net

When comparing MDFA to this compound, the primary difference lies in the ester group and the presence of two fluorine atoms on the alpha-carbon in MDFA. The methyl group in MDFA is significantly less sterically demanding than the tert-butyl group. This structural difference implies that reactions involving nucleophilic attack at the ester carbonyl would proceed more readily with MDFA. However, the primary utility of MDFA is as a difluorocarbene source, a reaction pathway that is not characteristic of this compound. The additional two fluorine atoms in MDFA also significantly alter its electronic properties and reactivity, making it a potent electrophile and enhancing its ability to generate :CF₂. smolecule.comsigmaaldrich.com

Table 1: Comparison of Properties and Reactivity

FeatureThis compoundMethyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA)
Ester Group Tert-butylMethyl
Steric Hindrance HighLow
Primary Reactivity Nucleophilic substitution at the sulfonyl group. smolecule.comGeneration of difluorocarbene. nih.govresearchgate.net
Key Structural Feature Bulky tert-butyl group. smolecule.comCF₂ group adjacent to the ester. sigmaaldrich.com
Typical Reaction Serves as a building block for sulfonyl derivatives. smolecule.comDifluorocyclopropanation of alkenes. researchgate.net

Comparison with Trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA)

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) is recognized as a highly efficient and versatile difluorocarbene precursor. nih.govenamine.net It is a colorless liquid that is soluble in common organic solvents but is sensitive to hydrolysis. enamine.net TFDA is particularly effective for the difluorocyclopropanation of unreactive alkenes. enamine.net Its reactivity is often considered the benchmark for difluorocarbene reagents. nih.govwordpress.com

The comparison between this compound and TFDA highlights significant differences in their chemical utility. TFDA's primary function is the generation of difluorocarbene, driven by the lability of the trimethylsilyl group, which readily cleaves. In contrast, this compound does not function as a carbene source; its chemistry is centered around the reactivity of the fluorosulfonyl group itself. smolecule.com The reactivity of TFDA is so pronounced that MDFA was developed as a potentially more stable and convenient alternative, exhibiting comparable reactivity under specific conditions. researchgate.networdpress.com The structural and functional differences are substantial, placing them in different classes of synthetic reagents.

Steric and Electronic Effects of the Fluorosulfonyl Moiety on Reaction Outcomes

The fluorosulfonyl (-SO₂F) moiety is a powerful electron-withdrawing group, which profoundly influences the electronic landscape of this compound. This strong inductive effect makes the sulfur atom highly electrophilic, rendering it susceptible to nucleophilic attack. smolecule.com Consequently, a primary reaction pathway for this compound is nucleophilic substitution at the sulfur center, where the fluoride (B91410) ion acts as a leaving group, leading to the formation of various sulfonyl derivatives. smolecule.com

Evaluation of Related Fluorosulfonyl-Containing Reagents

The field of organic synthesis has seen the development of a diverse array of fluorosulfonyl-containing reagents, each with unique reactivity profiles. thieme-connect.com These reagents are crucial in "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, a concept that has gained significant traction as a next-generation click chemistry platform. researchgate.netnih.gov Sulfonyl fluorides, in general, are valued for their balance of stability and reactivity, making them excellent connectors in molecular assembly. researchgate.netacs.org

Examples of other important fluorosulfonyl-containing reagents include:

Sulfuryl Chlorofluoride (FSO₂Cl): This gas is used as a source of the fluorosulfonyl radical (•SO₂F) under photocatalytic conditions. This radical can then engage in reactions such as the difunctionalization of olefins. thieme-connect.com

Benzimidazolium Fluorosulfonates (IMSF): These are air-stable, crystalline salts that serve as practical and highly reactive precursors for the fluorosulfonyl radical. nih.gov They have been successfully used for the stereoselective fluorosulfonylation of unsaturated hydrocarbons. nih.gov

These reagents primarily function as sources of the fluorosulfonyl radical, a highly reactive species. researchgate.net This contrasts with the typical reactivity of this compound, which generally involves nucleophilic substitution at the sulfur atom rather than radical pathways. smolecule.com The development of these radical-based reagents has expanded the toolkit for synthesizing complex sulfonyl fluoride-containing molecules, highlighting the versatility of the fluorosulfonyl group in modern organic chemistry. thieme-connect.comthieme-connect.com

Q & A

Q. What are the recommended methodologies for synthesizing tert-butyl 2-(fluorosulfonyl)acetate in laboratory settings?

The synthesis typically involves multi-step reactions, such as coupling fluorosulfonyl groups to a tert-butyl acetate backbone. Key steps include:

  • Protection/Deprotection : Use tert-butyl esters to stabilize reactive intermediates during synthesis .
  • Catalytic Conditions : Employ palladium or copper catalysts for cross-coupling reactions, optimized under inert atmospheres (e.g., nitrogen) .
  • Purification : Utilize column chromatography or recrystallization to isolate high-purity products, with solvent selection (e.g., hexane/ethyl acetate) critical for yield optimization . Reaction progress should be monitored via TLC or HPLC , and intermediates characterized by NMR (e.g., 1^1H, 13^{13}C) to confirm structural integrity .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-certified N95 masks) is required if aerosolization occurs .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., SO2_2) .
  • Storage : Keep in airtight containers at <28°C, away from oxidizing agents or moisture to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Spectroscopy :
  • NMR : 19^{19}F NMR is critical for confirming fluorosulfonyl group integration .
  • IR : Identify ester carbonyl (C=O, ~1730 cm1^{-1}) and sulfonyl (S=O, ~1350 cm1^{-1}) stretches .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the fluorosulfonyl group influence reactivity in nucleophilic substitution reactions?

The fluorosulfonyl moiety (-SO2_2F) acts as a strong electron-withdrawing group, enhancing electrophilicity at the adjacent carbonyl carbon. This facilitates:

  • Nucleophilic Attack : Amines or alkoxides displace the fluoride ion, forming sulfonamides or sulfonate esters. Kinetic studies (e.g., using stopped-flow techniques) can quantify reaction rates .
  • Mechanistic Insights : DFT calculations or isotopic labeling (18^{18}O) elucidate transition states and regioselectivity .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Acidic Conditions : Rapid hydrolysis of the tert-butyl ester occurs below pH 3, releasing acetic acid derivatives. Monitor via pH-stat titrations .
  • Thermal Stability : TGA/DSC analysis reveals decomposition thresholds (e.g., >150°C). Store at 2–8°C for long-term stability .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation products; amber glassware mitigates this .

Q. How can researchers address contradictions in reported biological activity data for derivatives of this compound?

  • Assay Reproducibility : Standardize cell-based assays (e.g., IC50_{50} measurements) using positive controls (e.g., kinase inhibitors) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain divergent results across studies .
  • Structural Analogues : Compare activity of this compound with analogues lacking the fluorosulfonyl group to isolate its pharmacological role .

Q. What strategies mitigate risks associated with incomplete toxicological data for this compound?

  • In Silico Prediction : Use QSAR models (e.g., OECD Toolbox) to estimate acute toxicity or mutagenicity .
  • Pilot In Vivo Studies : Conduct limited-dose rodent trials with histopathological analysis to identify target organ toxicity .
  • Environmental Precautions : Avoid aqueous disposal; incinerate waste to prevent sulfonic acid contamination in ecosystems .

Methodological Notes

  • References to Commercial Sources : Avoid relying on vendors like Sigma-Aldrich for analytical data, as purity claims may lack independent verification .
  • Data Validation : Cross-check spectral data (e.g., NMR) against PubChem or Reaxys entries to resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.